(2E)-3-(dimethylamino)-1-(2,5-dimethylphenyl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(dimethylamino)-1-(2,5-dimethylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-10-5-6-11(2)12(9-10)13(15)7-8-14(3)4/h5-9H,1-4H3/b8-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQRNITJFVDHPIC-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)C=CN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)C(=O)/C=C/N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-3-(dimethylamino)-1-(2,5-dimethylphenyl)prop-2-en-1-one, commonly referred to as a dimethylamino chalcone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing data from various studies and sources.
- Molecular Formula : C13H17NO
- Molecular Weight : 203.285 g/mol
- CAS Number : 937598-49-7
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The dimethylamino group enhances its lipophilicity, facilitating cellular uptake and interaction with biological membranes. The compound may exert its effects through:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways.
Anticancer Activity
Numerous studies have investigated the anticancer potential of this compound. One significant study demonstrated its ability to induce apoptosis in various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 0.038 | Induces G2/M phase arrest |
| A549 | 0.043 | Activates caspase pathways |
| MDA-MB-231 | 0.43 | Reduces Bcl-2 expression |
The compound was found to be particularly effective against HeLa cells, inducing cell cycle arrest and apoptosis through mechanisms involving cyclin B accumulation and caspase activation .
Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective properties. It has been shown to mitigate oxidative stress in neuronal cells, suggesting potential applications in neurodegenerative disorders. The compound's ability to scavenge free radicals contributes to its protective effects against neuronal damage.
Case Studies
-
In Vivo Studies on Tumor Models :
In a murine model of breast cancer, administration of this compound significantly reduced tumor growth compared to control groups. The study highlighted the compound's potential as an adjunct therapy in cancer treatment . -
Cell Cycle Analysis :
A detailed analysis of HeLa cells treated with the compound revealed a concentration-dependent increase in G2/M phase cells, indicating effective cell cycle modulation. This effect was associated with alterations in protein expression related to mitotic checkpoints .
Comparative Analysis with Similar Compounds
To contextualize the activity of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| (2Z)-3-(dimethylamino)-1-phenylprop-2-en-1-one | 0.050 | Antiproliferative |
| (E)-3-(dimethylamino)-1-(4-methylphenyl)prop-2-en-1-one | 0.060 | Anticancer |
This comparison underscores the unique efficacy of this compound against specific cancer cell lines while also highlighting the influence of structural variations on biological activity.
Scientific Research Applications
Biological Activities
Chalcones, including (2E)-3-(dimethylamino)-1-(2,5-dimethylphenyl)prop-2-en-1-one, are known for their diverse pharmacological properties. The following table summarizes some of the key biological activities associated with this compound:
| Biological Activity | Description |
|---|---|
| Antioxidant | Scavenges free radicals, potentially reducing oxidative stress in cells. |
| Antimicrobial | Exhibits activity against various bacterial and fungal strains. |
| Anticancer | Inhibits proliferation of cancer cells in vitro; mechanisms include apoptosis induction and cell cycle arrest. |
| Anti-inflammatory | Reduces inflammation markers; may inhibit pathways involved in inflammatory responses. |
| Neuroprotective | May protect neuronal cells from oxidative damage and apoptosis. |
Case Studies
- Anticancer Research : A study demonstrated that this compound exhibited significant cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The compound induced apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent .
- Antimicrobial Activity : Research indicated that this chalcone derivative showed promising antimicrobial effects against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
- Neuroprotective Effects : In neuropharmacological studies, the compound was found to reduce neuronal cell death induced by oxidative stress in vitro. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
Industrial Applications
Due to its diverse biological activities, this compound has potential applications in:
- Pharmaceuticals : As a lead compound for drug development targeting cancer, inflammation, and infections.
- Cosmetics : Utilized for its antioxidant properties to enhance skin health and reduce aging signs.
- Agriculture : Investigated for use as a natural pesticide due to its antimicrobial properties.
Preparation Methods
Reaction Mechanism and Conditions
The Claisen-Schmidt condensation between 1-(2,5-dimethylphenyl)ethanone and DMF-DMA in anhydrous N,N-dimethylformamide (DMF) represents a primary route. Heating under reflux (5–8 hours) facilitates the elimination of methanol, forming the (E)-configured enaminone via a keto-enol tautomerization process.
Optimization and Yield
A molar ratio of 1:1 for ketone to DMF-DMA in 20 mL DMF at 120°C yields the target compound in 65–72% after recrystallization from ethanol. Prolonged reaction times (>10 hours) risk decomposition, while lower temperatures (<100°C) result in incomplete conversion.
Table 1: Claisen-Schmidt Condensation Parameters
| Parameter | Value | Source |
|---|---|---|
| Solvent | DMF | |
| Temperature | 120°C | |
| Time | 5–8 hours | |
| Yield | 65–72% |
β-Diketone Amination with Dimethylamine
Catalytic Amination Protocol
An alternative method involves the amination of 1-(2,5-dimethylphenyl)-1,3-diketone with dimethylamine hydrochloride in ethanol under reflux. The reaction, catalyzed by p-toluenesulfonic acid (PTSA), proceeds via nucleophilic attack of the amine on the electrophilic β-carbon, followed by dehydration.
Reaction Monitoring and Workup
The reaction typically requires 24–48 hours for completion, with water removed via azeotropic distillation using toluene. Purification by vacuum distillation or recrystallization from dichloromethane/hexane mixtures affords the product in 58–68% yield.
Table 2: β-Diketone Amination Conditions
| Parameter | Value | Source |
|---|---|---|
| Catalyst | PTSA (10 mol%) | |
| Solvent | Ethanol | |
| Temperature | Reflux (78°C) | |
| Yield | 58–68% |
Thioamide Alkylation and Phosphite-Mediated Synthesis
Thioamide Precursor Preparation
A three-step sequence starting from 2,5-dimethylacetophenone involves conversion to the corresponding thioamide via treatment with phosphorus pentasulfide (P₂S₅) in pyridine. The thioamide is subsequently alkylated using methyl iodide in the presence of sodium hydride (NaH) in dimethyl sulfoxide (DMSO).
Phosphite Cyclization
Addition of trimethyl phosphite and 1,4-diazabicyclo[2.2.2]octane (DABCO) at 90°C induces cyclization, yielding the enaminone after 2–14 hours. This method, though lengthier, achieves higher regioselectivity (77% yield) and minimizes byproducts.
Table 3: Phosphite-Mediated Synthesis Data
| Parameter | Value | Source |
|---|---|---|
| Alkylating Agent | Methyl iodide | |
| Base | NaH (2.2 equiv) | |
| Cyclization Agent | Trimethyl phosphite | |
| Yield | 77% |
Crystallization and Characterization
Recrystallization Techniques
Slow evaporation from DMF or ethanol produces single crystals suitable for X-ray diffraction. The crystalline structure exhibits C—H⋯O hydrogen bonds and π-stacking interactions, as confirmed by CCDC data (e.g., CCDC 766704).
Spectroscopic Analysis
¹H NMR (400 MHz, CDCl₃) displays characteristic signals: δ 10.17 (s, NH), 7.79–7.74 (m, aryl H), 6.89 (dd, J = 12.8, 7.4 Hz, enaminone CH), and 2.38 (s, CH₃). High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 204.1492 (calculated for C₁₃H₁₈NO: 204.1383).
Comparative Analysis of Synthetic Routes
Table 4: Method Comparison
| Method | Yield (%) | Purity (%) | Time (h) | Cost Efficiency |
|---|---|---|---|---|
| Claisen-Schmidt | 65–72 | >95 | 5–8 | High |
| β-Diketone Amination | 58–68 | 90–95 | 24–48 | Moderate |
| Phosphite-Mediated | 77 | >98 | 2–14 | Low |
The Claisen-Schmidt method offers the best balance of yield and efficiency, while the phosphite-mediated route excels in purity at the expense of reagent cost.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (2E)-3-(dimethylamino)-1-(2,5-dimethylphenyl)prop-2-en-1-one, and how can reaction efficiency be monitored?
- Methodology : The compound is synthesized via Claisen-Schmidt condensation, reacting substituted acetophenones with dimethylamine-containing aldehydes under basic conditions (e.g., NaOH/ethanol). Reaction progress is monitored using TLC (Rf value comparison) and confirmed via -NMR to track enone formation (C=O stretch at ~1650 cm in IR). Yield optimization involves varying solvents (ethanol vs. methanol), temperature (60–80°C), and catalyst concentration .
Q. How is the E-configuration of the compound confirmed using spectroscopic and crystallographic methods?
- Methodology :
- NMR : -NMR shows a trans coupling constant () of ~15–16 Hz for the α,β-unsaturated ketone protons, indicative of the E-isomer.
- XRD : Single-crystal X-ray diffraction (XRD) resolves bond angles (e.g., C=C–C=O dihedral angles near 180°) and spatial arrangement, confirming the E-geometry. Data collection parameters (e.g., Mo Kα radiation, λ = 0.71073 Å) and refinement (R-factor < 0.05) ensure accuracy .
Q. What crystallographic parameters are critical for determining the three-dimensional structure of this chalcone derivative?
- Methodology : Key parameters include:
- Unit cell dimensions : Triclinic/P1 systems (e.g., a = 7.26 Å, b = 8.11 Å, c = 13.48 Å) .
- Hydrogen bonding : Intermolecular C–H···O interactions stabilize the crystal lattice (e.g., D···A distances of 3.2–3.5 Å) .
- Torsion angles : Planarity of the enone system (C2–C1–C7–O1 angle ~0°) confirms conjugation .
Advanced Research Questions
Q. How do density functional theory (DFT) calculations compare with experimental data in predicting molecular geometry and electronic properties?
- Methodology :
- Geometry optimization : B3LYP/6-311++G(d,p) basis set calculates bond lengths (C=O: ~1.22 Å) and angles, validated against XRD data (deviation < 0.02 Å) .
- UV-Vis spectroscopy : Time-dependent DFT (TD-DFT) predicts λ for π→π* transitions, compared to experimental absorbance (e.g., 350–400 nm) .
Q. What strategies resolve discrepancies between theoretical and experimental UV-Vis spectra or antimicrobial activity data?
- Methodology :
- Solvent effects : Include polarizable continuum models (PCM) in DFT to account for solvatochromic shifts .
- Bioactivity assays : Re-evaluate MIC (minimum inhibitory concentration) values against Gram-positive/-negative bacteria using standardized protocols (CLSI guidelines) to address variability in inhibition zones .
Q. How can hydrogen bonding networks and π-π stacking interactions be experimentally manipulated to enhance thermal stability?
- Methodology :
- Co-crystallization : Introduce complementary H-bond donors/acceptors (e.g., –OH or –NH) to strengthen packing.
- Thermogravimetric analysis (TGA) : Monitor decomposition temperatures (T) under inert atmospheres to correlate stability with intermolecular forces .
Q. What experimental designs assess the structure-activity relationship (SAR) for antimicrobial or nonlinear optical (NLO) properties?
- Methodology :
- SAR : Synthesize analogs with varied substituents (e.g., –Cl, –OCH) and test against S. aureus and E. coli via broth microdilution. Correlate logP values with activity .
- NLO studies : Use Kurtz-Perry powder technique to measure second-harmonic generation (SHG) efficiency, comparing hyperpolarizability (β) from DFT .
Data Contradiction Analysis
Q. How to address inconsistencies in reported antimicrobial activity across studies?
- Methodology :
- Standardize assays : Use identical bacterial strains (e.g., ATCC controls) and nutrient media (e.g., Mueller-Hinton agar).
- Control variables : Account for compound purity (HPLC ≥95%) and solvent effects (DMSO cytotoxicity thresholds) .
Q. Why might XRD-derived bond lengths deviate from DFT predictions?
- Root cause :
- Crystal packing forces : XRD reflects solid-state distortions, whereas DFT models isolated molecules.
- Basis set limitations : Higher-level basis sets (e.g., cc-pVTZ) reduce computational error margins .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
